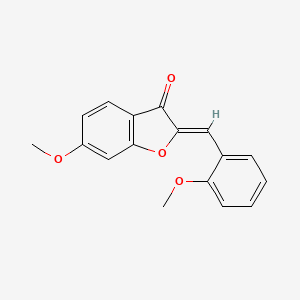

![molecular formula C16H10N2OS B2498888 (E)-2-(苯并[d]噻唑-2-基)-3-(3-羟基苯基)丙烯腈 CAS No. 401638-96-8](/img/structure/B2498888.png)

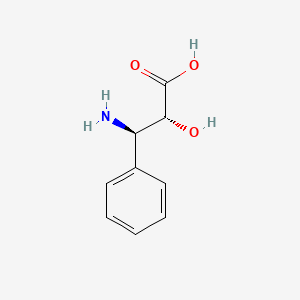

(E)-2-(苯并[d]噻唑-2-基)-3-(3-羟基苯基)丙烯腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (E)-2-(benzo[d]thiazol-2-yl)-3-(3-hydroxyphenyl)acrylonitrile is a part of a novel class of compounds that have been identified as selective inhibitors of acetylcholinesterase (AChE). These compounds have been studied for their potential therapeutic applications, particularly in the context of diseases where AChE activity is a concern, such as Alzheimer's disease .

Synthesis Analysis

The synthesis of related (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles has been achieved through a Knoevenagel condensation reaction, which is facilitated by microwave assistance under solvent-free conditions. This method has proven to be efficient, yielding the desired products in moderate amounts (50-75%) and with good purity. The reaction times are notably short, which is advantageous for large-scale synthesis .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography. This technique has provided detailed insights into the crystal structure of ethyl 3,3-bis(methylthio)-2-(2-thioxo-benzo-2H-1,3-thiazole-3-yl)acrylate, a compound with a similar benzo[d]thiazol moiety . Additionally, molecular docking models have been used to predict the interaction of these compounds with the AChE enzyme, suggesting that they bind at the periphery of the active site .

Chemical Reactions Analysis

The chemical reactivity of these compounds, particularly the configuration of the acrylonitrile double bond, has been a subject of study. Although regular NMR methods could not establish the configuration, theoretical studies and some experimental evidence suggest that the E isomer is more stable than the Z isomer .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the benzo[d]thiazol moiety and the acrylonitrile group contribute to their reactivity and potential biological activity. The selective inhibition of AChE by these compounds indicates that they have specific interactions with the enzyme, which could be attributed to their unique chemical properties .

科学研究应用

微波辅助合成

Trilleras et al. (2011) 进行的研究探讨了在无溶剂条件下利用微波辅助合成(E)-2-(苯并[d]噻唑-2-基)-3-芳基丙烯腈。这种方法得到了中等产率和良好纯度的产物,展示了类似化合物高效合成的潜力。

防腐蚀性能

Tigori等人(2022)对相关化合物2-(1H-苯并咪唑-2-基)-3-(4-羟基苯基)丙烯腈的防腐蚀性能进行了研究。他们的工作结合了实验和理论方法,展示了该分子在抑制铜腐蚀方面的有效性,为这些化合物在金属保护方面的潜在应用提供了见解 Tigori et al., 2022。

乙酰胆碱酯酶抑制剂

一类新型选择性乙酰胆碱酯酶抑制剂被鉴定为(E)-2-(苯并[d]噻唑-2-基)-3-杂环芳基丙烯腈,其中一种化合物显示出显著的抑制活性。 de la Torre et al. (2012) 的这一发现表明了潜在的药物应用,特别是在治疗阿尔茨海默病等疾病方面。

亚硫酸氢盐检测荧光探针

Chen等人(2019)从类似化合物中合成了一个用于检测食品样品中亚硫酸氢盐的荧光探针。这个探针对亚硫酸氢盐的响应表现出显著的荧光强度和颜色变化,突显了其作为视觉传感器的潜力 Chen et al., 2019。

抗肿瘤和抗氧化性能

Bhale等人(2018)探索了(E)-2-(苯并[d]噻唑-2-基)-3-苯基丙烯腈衍生物的合成并评估了它们的生物活性。他们发现一些化合物显示出显著的抗癌、抗氧化和抗炎性能,表明它们在治疗应用方面的潜力 Bhale et al., 2018。

微管蛋白抑制剂

Carta等人(2011)鉴定了一系列化合物,包括(E)-2-(苯并[d]噻唑-2-基)-3-芳基丙烯腈,作为有效的微管蛋白抑制剂。这一发现可能对新型抗癌药物的开发产生影响 Carta et al., 2011。

体外细胞毒活性

Sa̧czewski等人(2004)合成了苯并噻唑和其他杂环取代的丙烯腈,并在各种癌细胞系上测试了它们的细胞毒性。他们发现有显著的活性,表明在癌症治疗中的潜在用途 Sa̧czewski等人,2004。

抗菌性能

Bhabhor等人(2021)对与2-巯基苯并噻唑结合的香豆素衍生物进行了研究,发现一些化合物对广泛范围的细菌和真菌表现出良好的抗菌活性,表明它们在开发新型抗菌剂方面的潜力 Bhabhor et al., 2021。

抗痉挛活性

Naruto等人(1982)合成了2-(苯并[d]噻唑-2-基)-3-[[ω-(二烷基氨基)氧基]苯基]丙烯腈的衍生物,并发现一些化合物表现出强效的抗痉挛活性,暗示了它们在治疗肌肉痉挛等疾病中的用途 Naruto et al., 1982。

属性

IUPAC Name |

(E)-2-(1,3-benzothiazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2OS/c17-10-12(8-11-4-3-5-13(19)9-11)16-18-14-6-1-2-7-15(14)20-16/h1-9,19H/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAAMHSVPWCNGJ-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC(=CC=C3)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC(=CC=C3)O)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-(1,3-Benzothiazol-2-YL)-3-(3-hydroxyphenyl)prop-2-enenitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B2498805.png)

![5-methyl-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B2498811.png)

![Phenylmethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yloxy]acetate](/img/structure/B2498817.png)

![N-(7,7-Dimethyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide](/img/structure/B2498820.png)

![6-cyclopropyl-2-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2498822.png)

![Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2498825.png)

![3-amino-N-(1-phenylethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2498827.png)